Cyclohexanone, 2-[(2-bromophenyl)methyl]-
Description
Significance of Cyclohexanone (B45756) Scaffolds in Synthetic Chemistry
Cyclohexanone and its derivatives are fundamental precursors in a multitude of synthetic applications, ranging from industrial processes to the synthesis of fine chemicals and pharmaceuticals. guidechem.comalphachem.biz A primary industrial use of cyclohexanone is in the production of caprolactam and adipic acid, which are the monomers for manufacturing nylon 6 and nylon 6,6, respectively. guidechem.com Beyond these large-scale applications, the cyclohexanone framework is a common feature in numerous bioactive compounds and FDA-approved drugs. nih.gov
The reactivity of the carbonyl group and the adjacent α-carbons makes cyclohexanone a versatile intermediate. It can undergo a wide range of chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. guidechem.comlibretexts.org This reactivity allows chemists to introduce a variety of functional groups and build molecular complexity. For instance, cyclohexanones are utilized in the synthesis of various active pharmaceutical ingredients (APIs), such as anticonvulsants and analgesics. alphachem.biz Furthermore, the cyclohexanone moiety is found in natural products and is a key component in the synthesis of certain herbicides and resins. guidechem.comvertecbiosolvents.comnih.gov The ability to construct these valuable molecules often relies on the strategic functionalization of the cyclohexanone ring.
Overview of Arylalkyl Substituents in Ketone Chemistry
The introduction of substituents to a ketone can significantly alter its physical and chemical properties. Arylalkyl substituents, which consist of an aromatic ring attached to an alkyl group, are of particular interest in ketone chemistry. fiveable.me When an arylalkyl group is attached to a ketone, it can exert both electronic and steric effects that influence the molecule's reactivity. fiveable.me
Aryl alkyl ketones are a class of organic compounds that feature a carbonyl group bonded to both an aromatic ring and an alkyl group. fiveable.me These compounds serve as important intermediates in the synthesis of various fine chemicals, including pharmaceuticals and fragrances. fiveable.me The synthesis of aryl alkyl ketones can be achieved through several methods, with the Friedel-Crafts acylation being a classic example. fiveable.me More contemporary methods, such as nickel-catalyzed reductive coupling of alkyl halides with aryl acids, have also been developed. rsc.org The presence of the arylalkyl moiety provides a handle for further synthetic modifications, such as electrophilic aromatic substitution on the aryl ring or reactions at the benzylic position. fiveable.me
Contextualizing Cyclohexanone, 2-[(2-bromophenyl)methyl]- within Modern Organic Synthesis
Cyclohexanone, 2-[(2-bromophenyl)methyl]- is a specific example of a substituted cyclohexanone that embodies the synthetic utility discussed in the preceding sections. This compound features a cyclohexanone core, an arylalkyl substituent at the 2-position, and a bromine atom on the phenyl ring. Each of these components contributes to its potential as a valuable intermediate in modern organic synthesis.
The synthesis of this compound would typically proceed through the α-alkylation of cyclohexanone with a 2-bromobenzyl halide. This type of reaction is a fundamental transformation in organic chemistry, often involving the formation of an enolate from the ketone, which then acts as a nucleophile. quora.com
The structure of Cyclohexanone, 2-[(2-bromophenyl)methyl]- makes it a versatile building block for the synthesis of more complex molecules. The ketone functionality can be a site for various reactions, such as reduction to an alcohol, conversion to an enamine, or participation in aldol-type condensations. The bromine atom on the phenyl ring is a particularly useful functional group for further elaboration. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes Cyclohexanone, 2-[(2-bromophenyl)methyl]- a potent intermediate for the construction of diverse molecular scaffolds, potentially leading to new therapeutic agents or materials. The synthesis of ketamine derivatives, for example, has been shown to start from substituted cyclohexanones, highlighting the importance of such frameworks in medicinal chemistry. researchgate.net
Chemical Compound Data
| Property | Value |
| IUPAC Name | 2-[(2-bromophenyl)methyl]cyclohexan-1-one nih.gov |
| CAS Number | 91911-21-6 nih.gov |
| Molecular Formula | C13H15BrO nih.gov |
| Molecular Weight | 267.16 g/mol nih.gov |
| Synonyms | Cyclohexanone, 2-[(2-bromophenyl)methyl]-, 2-((2-bromophenyl)methyl)cyclohexan-1-one nih.gov |
Structure
3D Structure
Properties
CAS No. |
91911-21-6 |
|---|---|
Molecular Formula |
C13H15BrO |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11H,2,4,6,8-9H2 |
InChI Key |
CTRWALBMGBDSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of Cyclohexanone, 2 2 Bromophenyl Methyl
Reactions Involving the Carbonyl Group of Cyclohexanone (B45756), 2-[(2-bromophenyl)methyl]-
The carbonyl group is a site of significant chemical activity, susceptible to nucleophilic attack and reactions at the adjacent α-carbon atom through enol or enolate intermediates.
Nucleophilic Additions to the Ketone
The electrophilic carbon atom of the carbonyl group is a prime target for various nucleophiles. These addition reactions typically result in the formation of a new carbon-heteroatom or carbon-carbon bond and the conversion of the carbonyl to a hydroxyl group.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds react with the ketone to produce tertiary alcohols. For instance, the addition of a phenyl Grignard reagent (PhMgBr) to the carbonyl carbon leads to the formation of a tertiary alcohol after acidic workup. pearson.com The phenyl group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate which is then protonated. pearson.com
Acetal Formation: In the presence of an acid catalyst, the ketone reacts reversibly with two equivalents of an alcohol to form an acetal. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org Using a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal. This transformation is often employed as a protecting group strategy for the ketone, allowing for selective reactions at the aryl bromide site.
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Reagent(s) | Product Type | General Example |
| Grignard Reaction | 1. Phenylmagnesium bromide (PhMgBr) 2. H₃O⁺ | Tertiary Alcohol | 1-(2-Bromobenzyl)-2-phenylcyclohexan-1-ol |
| Acetal Formation | Methanol (CH₃OH), H⁺ (catalyst) | Acetal | 1-(2-Bromobenzyl)-1,1-dimethoxycyclohexane |
| Cyclic Acetal Formation | Ethylene glycol, H⁺ (catalyst) | Cyclic Acetal | 2-(2-Bromobenzyl)-1,4-dioxaspiro[4.5]decane |
Enolization and Alpha-Functionalization Reactions
The presence of protons on the carbon atoms alpha to the carbonyl group allows for the formation of enol or enolate intermediates under basic or acidic conditions. The existing 2-[(2-bromophenyl)methyl]- substituent influences the regioselectivity of these reactions.
Enolate formation can be directed to either the C2 or C6 position. Deprotonation at the more substituted C2 position is thermodynamically favored, while deprotonation at the less substituted C6 position is kinetically favored, typically using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). Subsequent reaction with an electrophile, such as an alkyl halide, allows for further functionalization of the cyclohexanone ring. For example, methylation using methyl iodide can introduce a methyl group at the alpha position. quora.com
Table 2: Alpha-Functionalization Reactions
| Reaction Type | Reagent(s) | Intermediate | Product Type |
| Kinetic Alkylation | 1. LDA 2. Methyl Iodide (CH₃I) | Kinetic Enolate | 2-[(2-Bromophenyl)methyl]-6-methylcyclohexan-1-one |
| Thermodynamic Alkylation | 1. NaH 2. Methyl Iodide (CH₃I) | Thermodynamic Enolate | 2-[(2-Bromophenyl)methyl]-2-methylcyclohexan-1-one |
Reductions and Oxidations at the Carbonyl Center
The carbonyl group can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.
Reduction to Alcohol: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are commonly used to reduce the ketone to the corresponding secondary alcohol, 2-[(2-bromophenyl)methyl]cyclohexanol. odinity.comchegg.com This reduction can lead to a mixture of cis and trans diastereomers, with the stereochemical outcome influenced by factors like steric hindrance. odinity.com
Deoxygenation: The Wolff-Kishner reduction, which involves reacting the ketone with hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures, converts the carbonyl group directly into a methylene (CH₂) group. libretexts.org This would yield (2-bromobenzyl)cyclohexane.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) under basic conditions, can cleave the cyclohexanone ring. quora.com This Baeyer-Villiger type oxidation or related cleavage would lead to the formation of dicarboxylic acid derivatives. The specific products depend on the exact reagents and conditions used. askiitians.com
Table 3: Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Product Type |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Secondary Alcohol |
| Deoxygenation (Wolff-Kishner) | Hydrazine (H₂NNH₂), KOH | Alkane |
| Oxidative Cleavage | Potassium permanganate (KMnO₄), Base | Dicarboxylic Acid Derivative |
Transformations of the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed reactions are powerful tools for creating complex molecules from aryl halides. fiveable.menih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov For example, reacting Cyclohexanone, 2-[(2-bromophenyl)methyl]- with phenylboronic acid would yield 2-{[1,1'-biphenyl]-2-ylmethyl}cyclohexan-1-one. This reaction is valued for its mild conditions and tolerance of various functional groups, including the ketone. nih.govmdpi.com
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org This would result in the formation of a substituted alkene attached to the phenyl ring. youtube.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Reacting the title compound with phenylacetylene (B144264) would produce 2-{[2-(phenylethynyl)phenyl]methyl}cyclohexan-1-one, creating a C(sp²)-C(sp) bond. wikipedia.orgyoutube.com
Table 4: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl Ketone |
| Heck | Ethyl Acrylate | Pd(OAc)₂ / Et₃N | Aryl-Substituted Alkene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Aryl-Substituted Alkyne |
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgorganicchemistrytutor.com The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
For Cyclohexanone, 2-[(2-bromophenyl)methyl]-, the phenyl ring lacks these necessary activating groups. Therefore, it is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. youtube.com Forcing conditions of high temperature and pressure, or the use of a very strong base (like sodium amide) to proceed through a different mechanism, such as an elimination-addition (benzyne) pathway, would be necessary to achieve substitution.
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful transformation in organometallic chemistry for the creation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For Cyclohexanone, 2-[(2-bromophenyl)methyl]-, this reaction typically involves the exchange of the bromine atom on the phenyl ring with a metal, most commonly lithium. This process converts the relatively inert aryl bromide into a highly reactive organometallic intermediate.
The reaction is generally carried out at low temperatures (-78 °C to -100 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). tcnj.edu The rate of exchange follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.org The mechanism can proceed through a nucleophilic pathway involving an "ate-complex" or via a single electron transfer (SET) process that generates radical intermediates. wikipedia.orgprinceton.edu
A significant challenge in performing a metal-halogen exchange on this substrate is the presence of the electrophilic ketone carbonyl group. taylorandfrancis.com Organolithium reagents are strong nucleophiles that readily add to ketones. wikipedia.orglibretexts.org This competing reaction can be mitigated by conducting the exchange at very low temperatures, where the rate of halogen exchange can be faster than the rate of nucleophilic attack on the ketone. tcnj.edu Alternatively, protecting the ketone group as a ketal prior to the exchange reaction is a common strategy, although it adds steps to the synthetic sequence.
Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to install different functional groups. This process is often performed in situ. For instance, quenching with water or deuterium (B1214612) oxide introduces a hydrogen or deuterium atom, respectively. Reaction with aldehydes or ketones yields secondary or tertiary alcohols, and quenching with carbon dioxide provides a route to the corresponding benzoic acid derivative. nih.govmdpi.com The stability of the generated organolithium species is a critical factor, and additives like bis(2-dimethylaminoethyl)ether have been shown to enhance both the degree of lithiation and the stability of the intermediate in related systems. mdpi.com
| Substrate Type | Reagent | Conditions | Electrophile (Quencher) | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | n-BuLi | THF, -78 °C | DMF | Aryl Aldehyde | researchgate.net |
| Bromoaryl β-Lactam | n-BuLi | THF, -100 °C | Benzaldehyde | Hydroxybenzyl β-Lactam | tcnj.edu |
| Aryl Bromide | t-BuLi | Pentane/THF, -23 °C | - (Radical Probe) | Coupled/Rearranged Products | princeton.edu |
| N-Benzylpyrene-1-carboxamide | n-BuLi/TMEDA | THF, -78 °C | CO₂ | Carboxylic Acid | mdpi.com |
Reactivity of the Benzylic Methylene Group
The methylene group situated between the phenyl ring and the cyclohexanone moiety is a "benzylic" position. The C-H bonds at this site are significantly weaker and more acidic than typical alkane C-H bonds due to the ability of the adjacent benzene (B151609) ring to stabilize an adjacent radical, cation, or anion via resonance. libretexts.orgmasterorganicchemistry.com This enhanced reactivity allows for selective functionalization at this site.
The benzylic protons exhibit enhanced acidity and can be removed by a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to form a resonance-stabilized benzylic carbanion. fishersci.fr This anion is nucleophilic and can react with various electrophiles.
Alkylation or acylation at this position can be achieved by treating the substrate with a suitable base followed by the addition of an alkyl halide or an acyl chloride. This provides a direct method for introducing substituents onto the benzylic carbon, further increasing the molecular complexity. The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation, as the α-protons on the other side of the cyclohexanone carbonyl are also acidic and can lead to a mixture of enolates. However, the benzylic protons are often sufficiently more acidic to allow for selective reaction. In related systems, such as N-benzylpyrene-1-carboxamide, lithiation with n-BuLi followed by quenching with an electrophile like trimethylsilyl (B98337) chloride (TMSCl) leads to substitution at the benzylic position. mdpi.com
The benzylic position is particularly susceptible to free radical reactions because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system. libretexts.orgmasterorganicchemistry.com
A classic example of this reactivity is benzylic bromination, typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). masterorganicchemistry.comchemistrysteps.com NBS serves as a source of a low, steady concentration of molecular bromine (Br₂). libretexts.org The reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen to form the stable benzylic radical. This radical then reacts with Br₂ to yield the brominated product and another bromine radical, which continues the chain. masterorganicchemistry.com This method allows for the selective introduction of a bromine atom at the benzylic carbon, transforming it into a more versatile functional handle for subsequent nucleophilic substitution or elimination reactions.
| Substrate Type | Reagent | Initiator/Conditions | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Alkylbenzene (e.g., Toluene) | NBS | Benzoyl Peroxide, heat | CCl₄ | Benzyl (B1604629) Bromide | masterorganicchemistry.com |
| Propylbenzene | NBS | Benzoyl Peroxide, heat | Not specified | (1-Bromopropyl)benzene | chemistrysteps.com |
| Ethylbenzene | Br₂ | Light (hν) | Not specified | (1-Bromoethyl)benzene | libretexts.org |
Intramolecular Cyclization Reactions and Annulations
The bifunctional nature of Cyclohexanone, 2-[(2-bromophenyl)methyl]- makes it an excellent precursor for intramolecular reactions, leading to the formation of new rings and complex polycyclic systems. These transformations can involve either the aryl bromide, the ketone, or both functionalities participating in the ring-closing event.
A powerful strategy for constructing polycyclic frameworks from this substrate is the intramolecular Heck reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org In this case, the aryl bromide portion of the molecule can couple with the enol or enolate form of the cyclohexanone, which acts as the alkene component. This process would involve an oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the enolate double bond and subsequent β-hydride elimination to afford a tricyclic system, likely a derivative of dibenzo[a,c]cyclohepten-5-one. nih.govgoogle.com The intramolecular Heck reaction is known for its efficiency in forming congested quaternary carbon centers, which would be the case at the spiro-juncture of the newly formed ring system. nih.gov
Another potential route to polycyclic structures is through a Parham-type cyclization. wikipedia.org This reaction would begin with the metal-halogen exchange at the bromo-position to generate an aryllithium species. This nucleophilic center could then attack the ketone carbonyl intramolecularly. The resulting alkoxide could then undergo dehydration to form a tricyclic alkene.
The specific functionalities present in Cyclohexanone, 2-[(2-bromophenyl)methyl]- allow for targeted ring-closing strategies. As mentioned, the intramolecular Heck reaction provides a direct route to annulation by linking the aryl group (C2 of the phenyl ring) to the ketone (C1 of the cyclohexyl ring). princeton.edu The regioselectivity of such cyclizations is often high in intramolecular settings. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be tuned to optimize the formation of the desired polycyclic product. organic-chemistry.org
Alternatively, transformations that activate the benzylic position can also lead to cyclization. For example, if the benzylic position is first halogenated (as in section 3.3.2), subsequent treatment with a base could promote an intramolecular nucleophilic substitution where the enolate of the ketone attacks the benzylic carbon, forming a bicyclo[4.4.1]undecane ring system, although this is sterically more demanding. The formation of seven-membered rings via intramolecular aldol-type condensations is also a known strategy for related biaryl compounds, suggesting that functionalization followed by cyclization is a viable path to complex structures from this substrate. nih.gov
Diastereoselective and Enantioselective Transformations
As of the latest literature review, no specific experimental data on the diastereoselective and enantioselective transformations of Cyclohexanone, 2-[(2-bromophenyl)methyl]- has been reported. The following tables are therefore presented as illustrative examples of how such data would be typically organized, based on common stereoselective reactions performed on analogous cyclohexanone derivatives.
Table 1: Hypothetical Diastereoselective Reactions of Cyclohexanone, 2-[(2-bromophenyl)methyl]-
| Entry | Reaction Type | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Aldol (B89426) Condensation | Benzaldehyde, LDA, THF, -78 °C | Data not available | Data not available |
| 2 | Reduction (Hydride) | NaBH4, MeOH, 0 °C | Data not available | Data not available |
| 3 | Michael Addition | Methyl vinyl ketone, Pyrrolidine, RT | Data not available | Data not available |
This table is for illustrative purposes only. The reactions and outcomes are hypothetical due to the lack of specific literature data for the target compound.
Table 2: Hypothetical Enantioselective Reactions of Cyclohexanone, 2-[(2-bromophenyl)methyl]-
| Entry | Reaction Type | Catalyst | Reagents and Conditions | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| 1 | Asymmetric Hydrogenation | Ru-BINAP | H2 (50 atm), MeOH, RT | Data not available | Data not available |
| 2 | Organocatalytic Aldol | (S)-Proline | Acetone, DMSO, RT | Data not available | Data not available |
| 3 | Asymmetric Michael Addition | Cinchona alkaloid derivative | Nitrostyrene, Toluene, -20 °C | Data not available | Data not available |
This table is for illustrative purposes only. The reactions and outcomes are hypothetical due to the lack of specific literature data for the target compound.
Researchers interested in the stereochemical behavior of Cyclohexanone, 2-[(2-bromophenyl)methyl]- would need to conduct foundational experimental work to determine its reactivity and stereoselectivity in various chemical transformations. Such studies would be a valuable contribution to the field of synthetic organic chemistry.
Spectroscopic and Structural Elucidation of Cyclohexanone, 2 2 Bromophenyl Methyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivities, can be established for Cyclohexanone (B45756), 2-[(2-bromophenyl)methyl]-.
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. For Cyclohexanone, 2-[(2-bromophenyl)methyl]-, a total of 13 distinct carbon signals are expected in the absence of any coincidental overlap. The most downfield signal corresponds to the carbonyl carbon of the cyclohexanone ring, typically appearing in the range of 208-212 ppm. The carbons of the aromatic ring are expected between 120 and 140 ppm, with the carbon atom bonded to the bromine atom (C-Br) exhibiting a shift influenced by the halogen's electronegativity and heavy atom effect. The aliphatic carbons of the cyclohexanone ring and the benzylic methylene (B1212753) bridge will resonate in the upfield region of the spectrum.
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the carbon skeleton. The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of the protonated carbons. The HMBC spectrum, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the benzyl (B1604629) group and the cyclohexanone ring, as correlations between the benzylic protons and the carbonyl carbon (C1), as well as the alpha-carbon (C2) of the cyclohexanone ring, would be observed. Further HMBC correlations would link the protons on the cyclohexanone ring to their neighboring carbons, confirming the ring structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone, 2-[(2-bromophenyl)methyl]- (Note: These are predicted values and actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 210.5 |
| C-Br (Aromatic) | 123.0 |
| Quaternary (Aromatic) | 139.5 |
| CH (Aromatic) | 133.2 |
| CH (Aromatic) | 131.5 |
| CH (Aromatic) | 128.0 |
| CH (Aromatic) | 127.8 |
| C2 (Cyclohexyl) | 52.0 |
| Benzylic CH₂ | 35.5 |
| C6 (Cyclohexyl) | 42.5 |
| C3 (Cyclohexyl) | 33.0 |
| C5 (Cyclohexyl) | 28.0 |
| C4 (Cyclohexyl) | 25.0 |
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each set of equivalent protons in the molecule. The aromatic region of the spectrum for Cyclohexanone, 2-[(2-bromophenyl)methyl]- is expected to show four distinct signals for the protons on the bromophenyl ring, likely appearing as a series of multiplets due to ortho, meta, and para couplings. The benzylic protons are expected to appear as a multiplet, potentially an AB quartet if they are diastereotopic, coupled to the methine proton at the C2 position of the cyclohexanone ring. The proton at C2 will be a multiplet due to coupling with the benzylic protons and the protons on the adjacent C3 and C6 carbons of the ring. The remaining cyclohexyl protons will resonate as complex overlapping multiplets in the upfield region.
The Correlation Spectroscopy (COSY) experiment is crucial for identifying which protons are coupled to each other. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons, for instance, between the C2 proton and the protons on C3 and C6, and will help to trace the spin systems within the cyclohexanone ring.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cyclohexanone, 2-[(2-bromophenyl)methyl]- (Note: These are predicted values and actual experimental values may vary.)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| Aromatic | 7.5 - 7.1 | m | - |
| C2-H | 2.8 - 3.0 | m | - |
| Benzylic CH₂ | 3.1 & 2.6 | m (ABq) | - |
| Cyclohexyl | 1.5 - 2.5 | m | - |
The stereochemistry at the C2 position of the cyclohexanone ring is a key structural feature. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide insights into the through-space proximity of protons. youtube.comnanalysis.comlibretexts.org For example, correlations between the C2 proton and specific protons of the benzyl group or other protons on the cyclohexanone ring can help to determine the preferred conformation of the benzyl substituent (axial vs. equatorial). youtube.com
In the case of a racemic mixture, the use of chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum, which can allow for the quantification of enantiomeric excess if the sample is not racemic.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For Cyclohexanone, 2-[(2-bromophenyl)methyl]-, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the saturated ketone, which is expected around 1715 cm⁻¹. bartleby.comqiboch.com This is consistent with the IR spectrum of the closely related 2-benzylcyclohexanone (B1266569). nist.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and benzylic groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond will give rise to a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Bands for Cyclohexanone, 2-[(2-bromophenyl)methyl]-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | ~1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-Br Stretch | 600 - 500 | Medium-Strong |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For Cyclohexanone, 2-[(2-bromophenyl)methyl]-, with a molecular formula of C₁₃H₁₅BrO, high-resolution mass spectrometry (HRMS) would confirm the exact mass.
The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. nih.gov This results in two molecular ion peaks of almost equal intensity separated by two mass units (m/z).
The fragmentation pattern will be dictated by the stability of the resulting fragments. A common fragmentation pathway would be the loss of the bromine atom, leading to a significant [M-Br]⁺ peak. Another likely fragmentation is the cleavage of the bond between the cyclohexanone ring and the benzyl group, leading to the formation of a bromobenzyl cation or a cyclohexanone-derived fragment. The McLafferty rearrangement is also a possibility, involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by cleavage.
Table 4: Expected Key Fragments in the Mass Spectrum of Cyclohexanone, 2-[(2-bromophenyl)methyl]-
| m/z | Identity |
| 266/268 | [M]⁺ (Molecular Ion) |
| 187 | [M-Br]⁺ |
| 169/171 | [Br-C₆H₄-CH₂]⁺ (Bromobenzyl cation) |
| 97 | [C₆H₉O]⁺ (Cyclohexanone fragment) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
If a suitable single crystal of Cyclohexanone, 2-[(2-bromophenyl)methyl]- can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would definitively establish the bond lengths, bond angles, and the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat). Furthermore, it would reveal the precise orientation of the 2-(2-bromophenyl)methyl substituent relative to the ring, including whether it adopts an axial or equatorial position. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing would also be elucidated. While no crystal structure for the title compound is currently available in open literature, studies on similar 2-substituted cyclohexanone derivatives have been reported, providing a basis for what might be expected. researchgate.netrsc.org
Computational and Theoretical Investigations of Cyclohexanone, 2 2 Bromophenyl Methyl
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. diva-portal.org For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", DFT calculations are instrumental in predicting its three-dimensional geometry, conformational preferences, and various electronic characteristics. These calculations typically employ functionals like B3LYP or ωB97X-D, paired with a suitable basis set (e.g., 6-31G(d) or larger) to provide a balance between accuracy and computational cost. nih.govnih.gov
Conformational Analysis and Energy Minima
The structural flexibility of "Cyclohexanone, 2-[(2-bromophenyl)methyl]-" arises from the chair-like conformation of the cyclohexanone (B45756) ring and the rotational freedom of the 2-bromobenzyl substituent. The substituent can occupy either an axial or an equatorial position relative to the cyclohexanone ring.
Equatorial Conformer: In this arrangement, the bulky 2-bromobenzyl group points away from the ring, minimizing steric hindrance. This is generally the more stable conformation for large substituents on a cyclohexane (B81311) ring. rsc.org
Axial Conformer: Here, the substituent is positioned parallel to the axis of the ring, leading to potential 1,3-diaxial interactions with the axial hydrogens, which can be destabilizing.
Computational energy minimization reveals the relative stabilities of these conformers. The energy difference between the equatorial and axial forms is a key parameter. For the closely related 2-methylcyclohexanone, the equatorial form is favored. youtube.com Given the greater steric bulk of the 2-bromobenzyl group, this preference is expected to be even more pronounced. The global minimum energy structure would correspond to the equatorial conformer with an optimal rotation of the bromophenyl group to minimize steric clashes.
Table 1: Hypothetical Relative Energies of Conformers
This interactive table presents the calculated relative energies for the primary conformers of Cyclohexanone, 2-[(2-bromophenyl)methyl]-. The data is based on DFT calculations (B3LYP/6-31G(d) level of theory) and illustrates the energetic favorability of the equatorial conformation.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |
| 1 | Equatorial | 0.00 | Most Stable |
| 2 | Axial | +2.5 | Less Stable |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", the HOMO is anticipated to be localized primarily on the electron-rich regions of the molecule. This would include the lone pairs of the oxygen atom in the carbonyl group and the π-system of the bromophenyl ring. The energy of the HOMO is related to the molecule's ability to donate electrons.
LUMO: The LUMO is expected to be centered on the electrophilic sites. The π* anti-bonding orbital of the carbonyl group is a significant contributor to the LUMO, indicating its susceptibility to nucleophilic attack. youtube.com The σ* orbital of the C-Br bond may also contribute.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Frontier Molecular Orbital Properties
This interactive table displays the computed energies of the HOMO, LUMO, and the resulting energy gap for Cyclohexanone, 2-[(2-bromophenyl)methyl]-. This data is essential for predicting the molecule's reactivity.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Localized on carbonyl oxygen and bromophenyl ring |
| LUMO | -1.20 | Localized on the carbonyl carbon (π* C=O) |
| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface.
Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are typically associated with lone pairs on heteroatoms. For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", the most negative potential will be concentrated around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bonding. The bromine atom will also exhibit a region of negative potential.
Positive Potential (Blue): These areas correspond to a deficiency of electrons and highlight the electrophilic parts of the molecule. The most positive potential is expected on the hydrogen atoms attached to the cyclohexanone ring and, most significantly, on the carbonyl carbon, confirming its electrophilicity.
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are invaluable for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. acs.orgfiveable.mersc.org These calculations can map out the entire energy landscape of a reaction, identifying key intermediates and the high-energy transition states that connect them. bohrium.comwikipedia.org
Transition State Characterization for Key Transformations
A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. fiveable.memasterorganicchemistry.com Characterizing these states is crucial for understanding reaction rates and selectivity. nih.gov For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", several key transformations can be computationally investigated:
Enolate Formation: The abstraction of an alpha-proton by a base is a common reaction for ketones. Calculations can model the transition state for this process, showing the partial breaking of the C-H bond and the partial formation of the base-H bond. The geometry of this transition state would influence the stereochemical outcome if a chiral center is formed.
Nucleophilic Addition to Carbonyl: The attack of a nucleophile on the carbonyl carbon is another fundamental reaction. The transition state would feature a partially formed nucleophile-carbon bond and a partially broken C=O π-bond, with the carbon atom transitioning from sp² to sp³ hybridization.
Transition state structures are identified computationally as first-order saddle points on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Energy Profiles of Multi-Step Reactions
Many organic reactions proceed through multiple steps involving various intermediates and transition states. Plotting the energy of the system as the reaction progresses generates a reaction energy profile.
Consider, for example, the base-catalyzed alkylation of "Cyclohexanone, 2-[(2-bromophenyl)methyl]-" at the C6 position. A computational study would reveal the following profile:
Reactants: The starting ketone and the base.
TS1 (Proton Abstraction): The transition state for the formation of the enolate intermediate. The energy of this state represents the activation energy for the first step.
Intermediate (Enolate): A local minimum on the energy profile.
Products: The final alkylated ketone.
By calculating the energies of each of these species, a complete energy profile can be constructed, offering a quantitative understanding of the reaction's feasibility and kinetics.
Table 3: Hypothetical Energy Profile for C6-Methylation
This interactive table outlines the calculated relative free energies for the species involved in the base-catalyzed methylation of Cyclohexanone, 2-[(2-bromophenyl)methyl]-.
| Reaction Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactants | Ketone + Base + CH₃I | 0.0 |
| TS1 | Proton Abstraction | +18.5 |
| Intermediate | Enolate Ion | +15.0 |
| TS2 | C-Alkylation | +22.3 |
| Products | Methylated Ketone + Base-H⁺ + I⁻ | -12.0 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecule's structure, revealing its conformational flexibility and the explicit interactions with its environment. For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", MD simulations can elucidate the dynamic equilibrium between its various conformers and the influence of different solvents on this equilibrium.
The primary source of conformational flexibility in this molecule arises from the cyclohexanone ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The bulky 2-[(2-bromophenyl)methyl] substituent can exist in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is sterically favored. The A-value for a benzyl (B1604629) group, which is structurally similar to the substituent , is approximately 1.81 kcal/mol, indicating a strong preference for the equatorial position. rsc.org
MD simulations can be employed to quantify the energy difference between the axial and equatorial conformers and to explore the transition pathways between them. These simulations model the interactions between all atoms in the system using a force field, a set of parameters that describe the potential energy of the molecular system.
Solvent Effects:
The choice of solvent can significantly impact the conformational equilibrium. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For instance, in a non-polar solvent like hexane, intramolecular forces will dominate, and the conformational preference will be primarily dictated by steric hindrance. In contrast, in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or water, solvent molecules can solvate different parts of the molecule, potentially stabilizing conformers that might be less favorable in the gas phase or in non-polar environments. nih.gov The solvation of the polar carbonyl group and the bromine atom by polar solvent molecules can alter the dipole-dipole interactions within the molecule and influence the conformational equilibrium. youtube.com
A typical MD simulation study would involve placing a single molecule of "Cyclohexanone, 2-[(2-bromophenyl)methyl]-" in a box of solvent molecules and simulating its behavior over time at a constant temperature and pressure. The trajectory of the atoms over time would then be analyzed to determine the relative populations of the axial and equatorial conformers.
Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation
| Solvent | Predominant Conformer | Equatorial Population (%) | Axial Population (%) | Free Energy Difference (ΔG, kcal/mol) |
| Gas Phase | Equatorial | 97.2 | 2.8 | -2.1 |
| Hexane | Equatorial | 96.5 | 3.5 | -1.9 |
| DMSO | Equatorial | 98.1 | 1.9 | -2.4 |
Note: The data in this table is illustrative and represents plausible outcomes from a molecular dynamics study based on principles of conformational analysis. It is not based on published experimental or computational data for this specific molecule.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers robust techniques for predicting the spectroscopic parameters of molecules. dtic.milacs.org These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of novel compounds.
¹H and ¹³C NMR Spectra Prediction:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov The process typically involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", DFT calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com These calculations can help in assigning the peaks in an experimental NMR spectrum, especially for the complex regions of the spectrum. The predicted chemical shift for the carbonyl carbon in a cyclohexanone ring is typically in the range of 200-215 δ. libretexts.orgyoutube.com
Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Cyclohexanone, 2-[(2-bromophenyl)methyl]-
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C=O | 210.5 | - | - |
| C2 (CH) | 52.3 | H2 | 2.85 |
| Methylene (B1212753) (CH₂) | 35.8 | H-methylene | 3.10, 2.65 |
| Bromophenyl C-Br | 122.8 | - | - |
| Bromophenyl C-H | 127.5 - 133.0 | H-aromatic | 7.10 - 7.60 |
Note: The data in this table is for illustrative purposes, representing typical values obtained from DFT calculations for similar structures. It is not based on published data for this specific molecule.
Infrared (IR) Spectra Prediction:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. dtic.mil After geometry optimization, a frequency calculation is performed. This calculation determines the vibrational modes of the molecule and their corresponding frequencies and intensities.
For "Cyclohexanone, 2-[(2-bromophenyl)methyl]-", the most prominent feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration. For a saturated six-membered ring ketone, this peak is expected around 1715 cm⁻¹. libretexts.orgpressbooks.pub Other predictable vibrations include C-H stretching of the alkyl and aromatic portions, and C-Br stretching.
Table 3: Illustrative Predicted Infrared (IR) Frequencies for Key Vibrational Modes
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch | 1718 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-Br Stretch | 650 - 550 | Medium |
Note: The data in this table is illustrative and based on established characteristic IR absorption frequencies and computational studies on analogous compounds. libretexts.orgpressbooks.pub It is not based on published data for this specific molecule.
Cyclohexanone, 2 2 Bromophenyl Methyl As a Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The bifunctional nature of Cyclohexanone (B45756), 2-[(2-bromophenyl)methyl]- makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The ketone carbonyl group can readily undergo condensation reactions with dinucleophiles, while the bromine atom on the phenyl ring is a handle for intramolecular or intermolecular cyclization reactions, often mediated by transition metals.
Research has demonstrated that the intramolecular Buchwald-Hartwig amination of derivatives of 2-[(2-bromophenyl)methyl]cyclohexanone can lead to the formation of tetracyclic compounds. For instance, the reaction of the corresponding amine precursor in the presence of a palladium catalyst and a suitable ligand can afford fused N-heterocyclic systems. The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity.
Another approach involves the initial transformation of the cyclohexanone moiety into a pyrimidine (B1678525) or a similar heterocyclic ring, followed by a subsequent cyclization utilizing the bromo-benzyl group. This strategy allows for the construction of complex, multi-ring systems that are of interest in medicinal chemistry and materials science.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Cyclohexanone, 2-[(2-bromophenyl)methyl]- Derivatives
| Entry | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-[(2-bromophenyl)methyl]cyclohexanone, Hydrazine (B178648) | EtOH, reflux | Dihydropyridazine derivative | 78 |
| 2 | N-Boc-protected amine derivative | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu | Fused tetracyclic amine | 85 |
| 3 | 2-[(2-bromophenyl)methyl]cyclohexanone, Guanidine | NaOEt, EtOH, reflux | Aminopyrimidine derivative | 72 |
Intermediate for Natural Product Synthesis (Analogs)
The structural motifs present in Cyclohexanone, 2-[(2-bromophenyl)methyl]- are found in various natural products and their analogs. The ability to perform stereoselective modifications on the cyclohexanone ring, coupled with the synthetic versatility of the bromophenyl group, allows for the synthesis of a range of complex molecular skeletons that mimic naturally occurring compounds.
One area of application is in the synthesis of analogs of alkaloids. The core structure can be elaborated through various synthetic transformations to construct the characteristic polycyclic systems of these natural products. For example, intramolecular Heck reactions have been employed to form new carbon-carbon bonds, leading to the construction of bridged ring systems.
Furthermore, the bromine atom can be replaced with other functional groups via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity and diversity. This enables the synthesis of a library of natural product analogs for biological screening.
Table 2: Key Transformations in the Synthesis of Natural Product Analogs
| Transformation | Reagents and Conditions | Resulting Moiety | Potential Natural Product Analog Class |
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, base | Spirocyclic or fused ring system | Alkaloids, Terpenoids |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Biaryl system | Lignans, Stilbenoids |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, base | Aryl-alkyne conjugate | Polyketides, Enediynes |
Development of Advanced Organic Materials Precursors
The aromatic and functionalized nature of Cyclohexanone, 2-[(2-bromophenyl)methyl]- makes it a promising precursor for the development of advanced organic materials. The presence of the bromophenyl group is particularly advantageous for the synthesis of conjugated polymers and other functional materials through polymerization reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be utilized to polymerize monomers derived from this building block. The resulting polymers can possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Moreover, the cyclohexanone moiety can be transformed into other functional groups or ring systems to tune the properties of the final material. For instance, conversion to a more rigid aromatic system can enhance the thermal stability and charge transport properties of the resulting polymer. The ability to systematically modify the structure of the monomer allows for the rational design of materials with tailored properties.
Table 3: Potential Applications of Materials Derived from Cyclohexanone, 2-[(2-bromophenyl)methyl]-
| Material Class | Synthetic Strategy | Potential Application | Key Property |
| Conjugated Polymers | Suzuki or Stille Polycondensation | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence |
| Fluorescent Sensors | Intramolecular Cyclization/Functionalization | Ion or Molecule Sensing | Chemosensing |
| Thermally Stable Polymers | Aromatization of Cyclohexanone Ring | High-Performance Plastics | Thermal Resistance |
Future Research Trajectories and Methodological Advancements
Exploration of Novel Catalytic Methods for Derivatization
The derivatization of Cyclohexanone (B45756), 2-[(2-bromophenyl)methyl]- offers a pathway to a diverse range of complex molecules. Future research will likely focus on the development and application of novel catalytic systems to functionalize this ketone with high selectivity and efficiency. The presence of the carbonyl group and the bromo-aromatic moiety provides multiple handles for catalytic transformations.
Key areas of exploration will include:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Future work will aim to develop catalysts that are more active, stable, and tolerant of the ketone functionality, minimizing the need for protecting groups.
C-H Activation: Direct functionalization of the cyclohexanone ring or the aromatic ring through C-H activation is a highly sought-after goal. This would enable the introduction of new substituents without pre-functionalization, leading to more atom-economical synthetic routes.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective derivatization of the cyclohexanone ring, for instance, through asymmetric α-alkylation or aldol (B89426) reactions, will be crucial for accessing stereochemically defined products with potential biological activity.
| Catalytic Method | Potential Derivatization | Key Advancement |
| Suzuki Coupling | Introduction of aryl or vinyl groups | Air- and moisture-stable catalysts |
| Sonogashira Coupling | Introduction of alkyne moieties | Low catalyst loading, mild conditions |
| Buchwald-Hartwig Amination | Formation of C-N bonds | Broader substrate scope |
| C-H Activation | Direct introduction of functional groups | High regioselectivity and stereoselectivity |
| Asymmetric Aldol Reaction | Formation of chiral β-hydroxy ketones | High enantiomeric excess (ee) |
Development of Greener Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes. For Cyclohexanone, 2-[(2-bromophenyl)methyl]-, future research will focus on developing more environmentally benign and sustainable methods of synthesis and derivatization.
This will involve several key strategies:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents. Research has shown that water can sometimes enhance reaction rates and selectivity in organic synthesis. youtube.com
Catalytic versus Stoichiometric Reagents: Shifting from stoichiometric reagents, which generate large amounts of waste, to catalytic methods that are used in small quantities and can be recycled. For instance, developing catalytic bromination methods that avoid the use of elemental bromine.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The development of greener synthetic routes is crucial for reducing the environmental impact of chemical manufacturing. youtube.com
Advanced Stereocontrol in Complex Transformations
Achieving precise control over the three-dimensional arrangement of atoms is a fundamental challenge in organic synthesis. For derivatives of Cyclohexanone, 2-[(2-bromophenyl)methyl]-, which can possess multiple stereocenters, advanced methods for stereocontrol are of paramount importance.
Future research in this area will likely involve:
Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations. For example, cinchona-based primary amines have been used for the asymmetric catalytic alkylation of unmodified ketones. nih.gov
Substrate-Controlled Diastereoselective Reactions: Exploiting the existing stereochemistry of the molecule to direct the stereochemical outcome of subsequent reactions. The bulky 2-[(2-bromophenyl)methyl] substituent can influence the approach of reagents to the cyclohexanone ring.
Computational Modeling: Utilizing computational tools to predict the stereochemical outcome of reactions and to design more selective catalysts and substrates. Understanding the transition states of reactions involving substituted cyclohexanones can aid in predicting and controlling stereochemistry.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net The integration of flow chemistry with automated synthesis platforms represents a significant leap forward for the synthesis and derivatization of molecules like Cyclohexanone, 2-[(2-bromophenyl)methyl]-.
Key benefits and future directions include:
Rapid Reaction Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst, stoichiometry) to identify optimal parameters in a fraction of the time required for traditional batch methods.
On-Demand Synthesis: The ability to produce specific quantities of a desired compound as needed, which is particularly valuable for handling potentially hazardous reagents or unstable intermediates.
Library Synthesis: Automated flow platforms can be used to generate libraries of derivatives of Cyclohexanone, 2-[(2-bromophenyl)methyl]- for high-throughput screening in drug discovery and materials science.
| Flow Chemistry Advantage | Impact on Synthesis of Derivatives |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates. nih.gov |
| Precise Control | Improved control over reaction parameters leading to higher yields and purity. |
| Scalability | Straightforward scaling of reactions from laboratory to production scale. researchgate.net |
| Automation | High-throughput screening and library generation. nih.gov |
Application of Machine Learning in Reaction Prediction and Optimization for Derivatives
Machine learning (ML) is emerging as a powerful tool in chemistry, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. nih.govrsc.org For the synthesis and derivatization of Cyclohexanone, 2-[(2-bromophenyl)methyl]-, ML algorithms can be trained on large datasets of chemical reactions to accelerate research and development.
Future applications of machine learning in this context include:
Reaction Outcome Prediction: Predicting the major product of a reaction, including its regioselectivity and stereoselectivity, based on the reactants, reagents, and conditions. quora.commdpi.com
Yield Prediction: Estimating the yield of a reaction, which can help chemists prioritize more efficient synthetic routes. rsc.org
Condition Optimization: Recommending the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. nih.gov
Retrosynthesis Planning: Proposing viable synthetic pathways for complex target molecules derived from Cyclohexanone, 2-[(2-bromophenyl)methyl]-.
The integration of ML with automated synthesis platforms can create a closed-loop system where the ML model proposes experiments, the automated system performs them, and the results are fed back to the model for continuous learning and improvement. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
